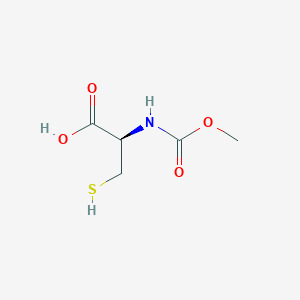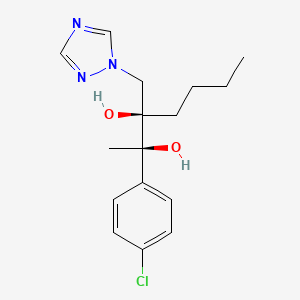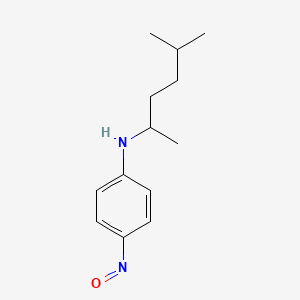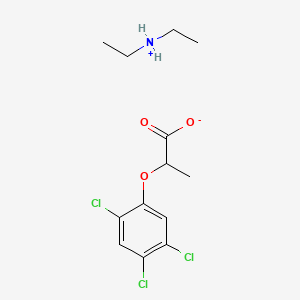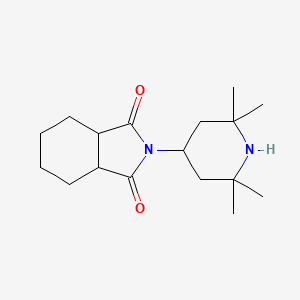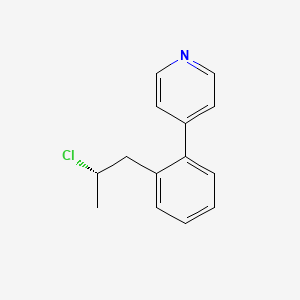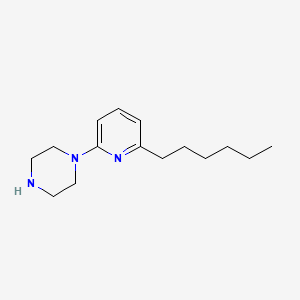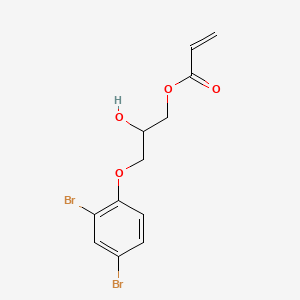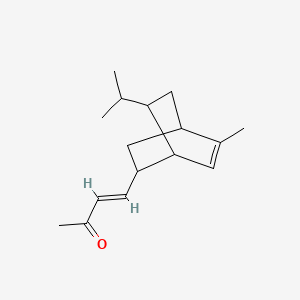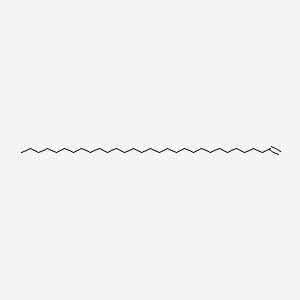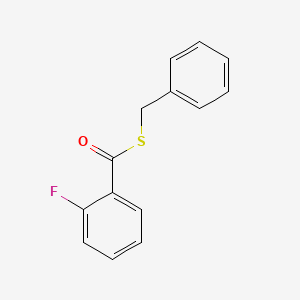
cis-4-Tetradecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Tetradecene: is an organic compound with the molecular formula C14H28 . It is an alkene, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the tetradecene chain. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Tetradecene can be achieved through various methods, including:
Hydrogenation of Alkynes: Starting from 4-tetradecyn-1-ol, partial hydrogenation can be performed using a Lindlar catalyst to obtain this compound.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Grignard Reaction: The reaction of a Grignard reagent with an appropriate halide can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of tetradecyne using a palladium catalyst under controlled conditions to ensure the cis configuration is maintained.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Tetradecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can yield tetradecane. This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Tetradecane.
Halogenation: Dihalides.
Scientific Research Applications
cis-4-Tetradecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its role in pheromone communication in insects.
Industry: Used in the synthesis of specialty chemicals and as a precursor in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of cis-4-Tetradecene in chemical reactions involves the interaction of the double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles in addition reactions. In biological systems, it may interact with specific receptors or enzymes, influencing physiological processes.
Comparison with Similar Compounds
trans-4-Tetradecene: The trans isomer has the hydrogen atoms on opposite sides of the double bond, leading to different physical properties.
cis-2-Tetradecene: The double bond is located between the second and third carbon atoms, affecting its reactivity and applications.
trans-2-Tetradecene: Similar to cis-2-Tetradecene but with the trans configuration.
Uniqueness: cis-4-Tetradecene is unique due to its specific double bond position and cis configuration, which influence its reactivity and interactions in both chemical and biological systems. Its distinct properties make it valuable in various research and industrial applications.
Properties
CAS No. |
41446-65-5 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(Z)-tetradec-4-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h7,9H,3-6,8,10-14H2,1-2H3/b9-7- |
InChI Key |
XEIYDTUADLFFTM-CLFYSBASSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CCC |
Canonical SMILES |
CCCCCCCCCC=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


